molecular formula C14H12N4OS B5795831 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N'-phenylthiourea

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N'-phenylthiourea

Cat. No.: B5795831
M. Wt: 284.34 g/mol
InChI Key: QLGGKDNTXMHQHZ-UHFFFAOYSA-N
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Description

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N'-phenylthiourea, also known as benzimidazole-based thiourea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

Compounds like N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N'-phenylthiourea have demonstrated significant applications in antimicrobial research. For instance, derivatives of benzimidazole have shown antimicrobial activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans (Karalı et al., 2004). Another study reported the synthesis of benzimidazol-2-ylmethylthioureas and their significant activity against Staphylococcus aureus, suggesting their potential as antimicrobial agents (Rida et al., 1986).

Anticancer Activity

Research has also explored the anticancer potential of benzimidazole derivatives. A study synthesized a compound similar in structure and found it to exhibit cytotoxic potential against leukemia cell lines (Guillon et al., 2018). Furthermore, benzimidazolone derivatives were evaluated as ligands in rat oesophagus, with some acting as potent agonists, indicating their potential application in cancer research (Baxter & Clarke, 1992).

Biochemical Analysis

These compounds have also been used in biochemical analyses. For example, benzimidazole-2-one was proposed as a mimic for tryptophan, suggesting its utility in designing p53 Mdm2 antagonists, which are relevant in cancer therapy (Wang et al., 2013). Additionally, benzimidazole derivatives were studied for their potential biological applications, including inhibitory effects on human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).

Photophysical Properties

Furthermore, the photophysical properties of benzimidazole derivatives have been investigated. A study focused on the synthesis of benzimidazole fluorescent derivatives, analyzing their absorption-emission properties in different solvent polarities. These compounds displayed single absorption and dual emission characteristics, indicating their potential use in photophysical studies (Padalkar et al., 2011).

Properties

IUPAC Name

1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13-17-11-7-6-10(8-12(11)18-13)16-14(20)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,20)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGGKDNTXMHQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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